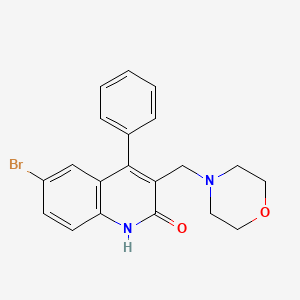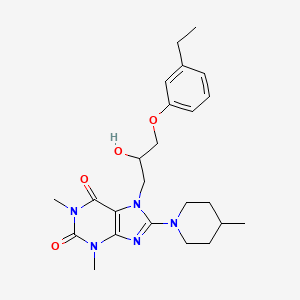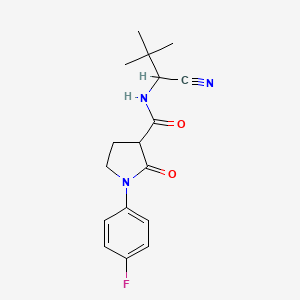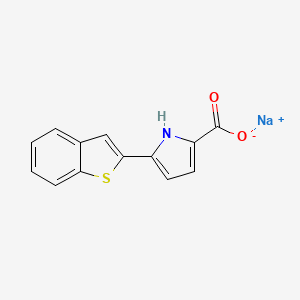
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine, also known as CSP or CSP-1103, is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug discovery. CSP belongs to the class of piperidine-based compounds and has been found to exhibit potent analgesic and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels involved in the transmission of pain signals. Specifically, this compound has been found to block the activity of the TTX-resistant sodium channel Nav1.8, which is involved in the transmission of pain signals in the peripheral nervous system.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent for human use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine in lab experiments is its potent analgesic and anti-inflammatory effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine. One direction is to further investigate its mechanism of action and identify other ion channels that may be involved in its analgesic and anti-inflammatory effects. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as neuropathic pain and cancer. Additionally, research could be conducted to optimize the synthesis of this compound and improve its solubility, making it more suitable for use in experimental settings.
Métodos De Síntesis
The synthesis of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine involves the reaction of 4-cyclohexylphenylsulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis process is typically around 50%.
Aplicaciones Científicas De Investigación
1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. Several studies have shown that this compound exhibits potent analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-15-11-13-19(14-12-15)22(20,21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZGHEKQNMAGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methylthieno[3,2-b]pyrrol-5-yl)methyl]but-2-enamide](/img/structure/B2466739.png)
![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2466740.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2466742.png)


![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone](/img/structure/B2466745.png)


![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)